(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
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Overview
Description
(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a brominated indene derivative with a bicyclic heptane moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate typically involves multiple steps. One common approach is to start with the bromination of 2,3-dihydro-1H-indene to obtain (S)-5-bromo-2,3-dihydro-1H-inden-2-amine. This intermediate is then reacted with (1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The bromine atom in the indene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
Scientific Research Applications
(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- (1R)-1,7,7-trimethylbicyclo[2,2,1]heptan-2-one
- (1S,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
- N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]arenesulfonamides
Uniqueness
The uniqueness of (S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate lies in its combination of a brominated indene moiety with a bicyclic heptane structure, providing distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C19H26BrNO4S |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S)-5-bromo-2,3-dihydro-1H-inden-2-amine;[(1R,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |
InChI |
InChI=1S/C10H16O4S.C9H10BrN/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;10-8-2-1-6-4-9(11)5-7(6)3-8/h7H,3-6H2,1-2H3,(H,12,13,14);1-3,9H,4-5,11H2/t7-,10+;9-/m10/s1 |
InChI Key |
KRMCYAONEGQNMQ-OZADYZCMSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.C1[C@@H](CC2=C1C=CC(=C2)Br)N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1C(CC2=C1C=CC(=C2)Br)N |
Origin of Product |
United States |
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